molecular formula C15H21N3O3 B6964048 5-(4-methoxy-4-methylpiperidine-1-carbonyl)-N-methylpyridine-2-carboxamide

5-(4-methoxy-4-methylpiperidine-1-carbonyl)-N-methylpyridine-2-carboxamide

Cat. No.: B6964048
M. Wt: 291.35 g/mol
InChI Key: DVVMIFUCJJSGNM-UHFFFAOYSA-N
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Description

5-(4-methoxy-4-methylpiperidine-1-carbonyl)-N-methylpyridine-2-carboxamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxy-4-methylpiperidine-1-carbonyl)-N-methylpyridine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include methylating agents, carbonyl compounds, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions in controlled environments. The use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters are essential to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxy-4-methylpiperidine-1-carbonyl)-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in organic reactions.

    Biology: The compound may be studied for its interactions with biological molecules, such as proteins or nucleic acids.

    Medicine: Research may explore its potential as a pharmaceutical agent, including its efficacy, safety, and mechanism of action.

    Industry: The compound could be utilized in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 5-(4-methoxy-4-methylpiperidine-1-carbonyl)-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-methoxy-4-methylpiperidine-1-carbonyl)-N-methylpyridine-2-carboxamide include other piperidine and pyridine derivatives with comparable functional groups. Examples might include:

  • 4-methoxy-4-methylpiperidine-1-carboxamide
  • N-methylpyridine-2-carboxamide
  • Other substituted piperidine or pyridine compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and molecular structure

Properties

IUPAC Name

5-(4-methoxy-4-methylpiperidine-1-carbonyl)-N-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-15(21-3)6-8-18(9-7-15)14(20)11-4-5-12(17-10-11)13(19)16-2/h4-5,10H,6-9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVMIFUCJJSGNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)C2=CN=C(C=C2)C(=O)NC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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